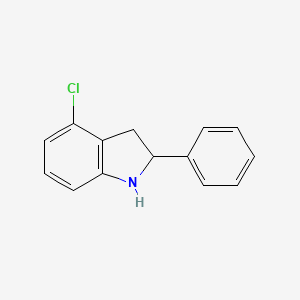

4-Chloro-2-phenylindoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H12ClN |

|---|---|

Molecular Weight |

229.70 g/mol |

IUPAC Name |

4-chloro-2-phenyl-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H12ClN/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-8,14,16H,9H2 |

InChI Key |

CWJAMAWJYBTQII-UHFFFAOYSA-N |

Canonical SMILES |

C1C(NC2=C1C(=CC=C2)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Mechanistic Investigations and Chemical Reactivity of 4 Chloro 2 Phenylindoline

Analysis of Electrophilic Substitution Patterns on the Indoline (B122111) Core, with Emphasis on Halogenation Effects

Electrophilic aromatic substitution is a fundamental class of reactions for functionalizing aromatic rings. In 4-Chloro-2-phenylindoline, the site of substitution on the indoline core is dictated by the combined electronic effects of the amino group, the C4-chloro substituent, and the C2-phenyl group.

The indoline nitrogen atom, being an aniline-like nitrogen, is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. This strong electron-donating effect is due to the delocalization of the nitrogen's lone pair of electrons into the benzene (B151609) ring. Consequently, the C5 and C7 positions are significantly activated towards electrophilic attack.

The C2-phenyl group primarily exerts a weak deactivating inductive effect on the benzene ring of the indoline core.

When considering the net effect on this compound, a clear regiochemical preference emerges:

Activation: The primary activating influence comes from the indoline nitrogen, strongly favoring substitution at C5 and C7.

Direction: The C4-chloro group also directs to C5 and C7.

Deactivation: The C4-chloro group deactivates the ring, requiring potentially harsher reaction conditions for substitutions like nitration, halogenation, or Friedel-Crafts reactions. byjus.commsu.edu

Therefore, electrophilic substitution on this compound is predicted to occur preferentially at the C5 and C7 positions, with the relative ratio of the two isomers depending on the specific electrophile and reaction conditions. The C5 position is sterically less hindered than C7, but the electronic synergy of the nitrogen (para) and chlorine (ortho) both directing to C7 makes it a highly plausible site for substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Indoline N | Influence of C4-Chloro | Combined Effect |

|---|---|---|---|

| C5 | Activating (para-directing) | Deactivating (ortho-directing) | Highly Favored |

| C6 | Deactivating (meta-directing) | Deactivating (meta-directing) | Disfavored |

| C7 | Activating (ortho-directing) | Deactivating (para-directing) | Highly Favored |

Understanding Nucleophilic Reactivity at Substituted Positions

The nucleophilic reactivity of this compound is centered on two key positions: the carbon atom bearing the chloro substituent (C4) and the C2 position adjacent to the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr) at C4: The C4 position is susceptible to nucleophilic aromatic substitution (SNAr), where the chloride ion acts as a leaving group. The feasibility of SNAr reactions on chloroarenes typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer complex intermediate. In this compound, the benzene ring is part of an electron-rich aniline-like system, which generally disfavors SNAr. However, such substitutions can be achieved under specific conditions, for instance, by using strong nucleophiles or through transition-metal-catalyzed cross-coupling reactions. Studies on analogous 4-chloroquinolin-2(1H)-ones have demonstrated that the 4-chloro group can be displaced by various nucleophiles like hydrazines, azides, and amines to yield 4-substituted products. mdpi.com Similarly, base-promoted SNAr reactions have been used to synthesize N-aryl indoles from chloroarenes, indicating the viability of this pathway. nih.gov

Reactivity at C2: The C2 position, being an α-amino carbon, can also exhibit nucleophilic character after deprotonation. The proton at C2 can be removed by a strong base, such as an organolithium reagent, to form a lithiated intermediate. whiterose.ac.uk This carbanion is a potent nucleophile and can react with a wide range of electrophiles (e.g., alkyl halides, chloroformates), allowing for the introduction of various substituents at the C2 position. This process is fundamental in the kinetic resolution of racemic N-Boc-2-phenylindoline, where enantioselective deprotonation is followed by quenching with an electrophile. whiterose.ac.uk

Table 2: Sites of Nucleophilic Reactivity in this compound

| Position | Type of Reaction | Required Conditions | Potential Products |

|---|---|---|---|

| C4 | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles; heat; base; or metal catalysis | 4-Amino-, 4-alkoxy-, 4-hydrazino-2-phenylindolines |

| C2 | Deprotonation followed by Electrophilic Quench | Strong base (e.g., n-BuLi); electrophile | C2-alkylated, C2-acylated indolines |

Pericyclic Reactions and Rearrangements Involving Indoline Derivatives

Indoline and its derivatives are versatile substrates for pericyclic reactions and molecular rearrangements, enabling the construction of complex polycyclic frameworks.

Pericyclic Reactions:

Cycloaddition Reactions: Indoline derivatives can participate in various cycloaddition reactions. Visible-light-promoted dearomative [2+2] cycloadditions of indole (B1671886) derivatives have been used to access highly strained cyclobutane-fused spiroindolines with excellent diastereoselectivity (>20:1 dr). researchgate.net Similarly, dearomative [4+2] cycloadditions provide access to structurally diverse polycyclic indoline derivatives. researchgate.net These reactions highlight the ability of the indoline core to engage in photochemical processes to build molecular complexity.

1,3-Dipolar Cycloadditions: The reaction of nitrones with alkenes is a powerful tool for creating isoxazolidine (B1194047) rings. This methodology has been applied to indoline systems, where metal-catalyzed asymmetric 1,3-dipolar cycloadditions can form products with multiple contiguous chiral centers. researchgate.net

Rearrangement Reactions:

Claisen Rearrangement: The hetero-Claisen rearrangement is a prominent reaction for indole and indoline derivatives. For instance, the rearrangement of 3-allyloxyindoles, formed in situ, yields 2-allylindolin-3-ones. researchgate.net Another variation involves the rearrangement of 3-(1-amino-1-vinyloxy) indolines to produce indol-4-ylacetamides, which are precursors to biologically active 4-substituted indoles. researchgate.net

researchgate.netresearchgate.net-Sigmatropic Rearrangements of N-Oxyindoles: N-oxyindole derivatives, which can be generated in situ from N-hydroxyindoles, undergo facile researchgate.netresearchgate.net-rearrangement to afford 3-oxyindole products. sorbonne-universite.fr This reaction has been demonstrated for the synthesis of various 3-oxyindole derivatives, including phosphonates and sulfonamides, often proceeding without the need for a metal catalyst. sorbonne-universite.fr

Rearrangements of 2-Phenylindoles: The 2-phenylindole (B188600) skeleton itself is prone to rearrangement. Photoirradiation of 1-ethoxy-2-phenylindole, for example, can lead to the migration of the ethoxy group to the C6 position of the indole ring. researchgate.netnii.ac.jp

Table 3: Summary of Pericyclic Reactions and Rearrangements with Indoline Derivatives

| Reaction Type | Substrate Class | Key Transformation | Reference |

|---|---|---|---|

| [2+2] Cycloaddition | N-alkenyl Indole Derivatives | Formation of cyclobutane-fused spiroindolines | researchgate.net |

| [4+2] Cycloaddition | Indole Derivatives | Formation of polycyclic indoline systems | researchgate.net |

| Claisen Rearrangement | 3-Allyloxyindoles | Migration of allyl group to C2 position | researchgate.net |

| researchgate.netresearchgate.net-Rearrangement | N-Oxyindoles | Migration of oxygenated substituent from N to C3 | sorbonne-universite.fr |

| Photochemical Rearrangement | 1-Ethoxy-2-phenylindole | Migration of ethoxy group to the benzenoid ring | researchgate.netnii.ac.jp |

Stereochemical Control and Diastereoselectivity in Indoline Reactions

Controlling the stereochemical outcome of reactions is paramount in modern organic synthesis, particularly for producing enantiomerically pure compounds. For this compound, which possesses a stereocenter at the C2 position, any subsequent reaction that creates a new stereocenter must consider the principles of diastereoselectivity.

Substrate-Controlled Diastereoselectivity: The pre-existing chiral center at C2 can direct the approach of incoming reagents, leading to the preferential formation of one diastereomer over another. This is a common strategy in the synthesis of fused indoline systems. For example, a visible light-induced cascade reaction to create C2 and C3 fused indolines bearing a tetrasubstituted carbon stereocenter proceeded with greater than 99:1 diastereoselectivity. nih.gov The stereochemistry of the starting material directly influences the stereochemistry of the polycyclic product.

Catalyst-Controlled Stereoselectivity: When creating the indoline core itself or when using a racemic starting material, chiral catalysts are employed to achieve enantioselectivity and diastereoselectivity.

Asymmetric Cycloadditions: Copper-catalyzed asymmetric [4+1] cycloadditions have been developed to construct chiral indolines with C2-quaternary stereocenters in good yields and with high diastereo- and enantioselectivity. bohrium.com The choice of the chiral ligand is crucial for controlling the stereochemical outcome.

Asymmetric Hydrogenation/Deracemization: An enantioselective synthesis of 2-aryl-3,3-disubstituted indolines has been achieved from 3H-indoles via a deracemization process. acs.org This method involves a chiral phosphoric acid (CPA)-catalyzed asymmetric transfer hydrogenation, which kinetically resolves the racemic indoline. Halogen substituents on the indole ring were found to be beneficial for achieving higher enantioselectivities. acs.org

Diastereoselective Annulation: The synthesis of complex dispiro-cyclopentene-linked bisoxindoles has been achieved with excellent diastereoselectivity through a cascade reaction involving isatylidene malononitriles. rsc.org This one-pot synthesis allows for the generation of up to four chiral centers with high stereocontrol.

The steric properties of substituents play a significant role. For instance, in some catalytic reactions, 2-phenylindole failed to react due to steric hindrance, whereas less bulky substituents at the C2-position delivered the target product. nih.gov

Table 4: Examples of Stereoselective Reactions in Indoline Synthesis

| Reaction Type | Catalyst/Method | Stereochemical Outcome | Key Feature | Reference |

|---|---|---|---|---|

| [4+1] Cycloaddition | Chiral Cu-Box complex | High dr and ee | Forms C2-quaternary stereocenters | bohrium.com |

| Oxidative C-N/C-O Tandem | Photoredox catalysis | >99:1 dr | Substrate-controlled diastereoselectivity | nih.gov |

| Transfer Hydrogenation | Chiral Phosphoric Acid (CPA) | High ee (up to 92%) | Deracemization of 3H-indoles | acs.org |

| Cascade Annulation | None (Solvent-aided) | Excellent dr | Forms four chiral centers in one pot | rsc.org |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Phenylindoline

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-chloro-2-phenylindoline, both ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, and the amine (N-H) proton. The aromatic region (typically δ 6.5-8.0 ppm) would be complex. The protons on the chloro-substituted benzene (B151609) ring (H-5, H-6, H-7) would appear as a set of coupled multiplets. The five protons of the C-2 phenyl group would also resonate in this region. The protons on the indoline (B122111) core (H-2 and H-3) are aliphatic and would appear upfield. The H-2 proton, being a methine adjacent to both a nitrogen atom and a phenyl group, would likely appear as a multiplet around δ 4.5-5.0 ppm. The H-3 methylene (B1212753) protons would present as two distinct multiplets due to their diastereotopic nature, further split by the H-2 proton. The N-H proton typically appears as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show 12 distinct signals, as two pairs of carbons in the unsubstituted phenyl ring are chemically equivalent. The chemical shifts provide insight into the electronic environment of each carbon atom. oregonstate.edu Carbons in the aromatic rings are expected in the δ 110-150 ppm range. oregonstate.edu The carbon bearing the chlorine atom (C-4) would be influenced by the halogen's inductive effect. The aliphatic carbons of the indoline ring (C-2 and C-3) would be found further upfield, typically in the δ 40-70 ppm range. oregonstate.edu Quaternary carbons, such as C-3a and C-7a, would also be identifiable. oregonstate.edu The use of deuterated solvents like CDCl₃ or DMSO-d₆ is standard, and their residual peaks serve as internal references. sigmaaldrich.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of similar structures and standard chemical shift ranges. Actual experimental values may vary.

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Aromatic | 6.7 - 7.5 | Multiplet (m) | Ar-H |

| Aliphatic | ~4.8 | Multiplet (m) | H-2 |

| Aliphatic | ~3.0 - 3.5 | Multiplet (m) | H-3 |

| Amine | Variable | Broad Singlet (br s) | N-H |

| ¹³C NMR | Predicted δ (ppm) | Assignment | |

| Aromatic | 110 - 150 | Ar-C | |

| Aliphatic | ~65 | C-2 | |

| Aliphatic | ~40 | C-3 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would display several key absorption bands. A sharp to moderately broad band in the region of 3300-3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the secondary amine. mdpi.com Multiple sharp bands between 3000-3100 cm⁻¹ would correspond to aromatic C-H stretching, while bands between 2850-3000 cm⁻¹ would indicate aliphatic C-H stretching of the CH and CH₂ groups in the indoline ring. The C=C stretching vibrations of the aromatic rings would appear as a series of absorptions in the 1450-1600 cm⁻¹ region. A strong band corresponding to the C-N stretching vibration is expected around 1250-1350 cm⁻¹. The C-Cl stretching vibration would give rise to a strong absorption in the fingerprint region, typically between 1000-1100 cm⁻¹ for an aryl chloride.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic C=C stretching vibrations typically produce strong Raman signals. The symmetric stretching of the benzene rings would be particularly prominent. While FT-IR is highly sensitive to polar bonds like N-H and C-Cl, Raman spectroscopy is more sensitive to non-polar, symmetric bonds, making it a valuable tool for analyzing the carbon skeleton. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound Values are based on standard functional group correlation charts.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| N-H | Stretch | 3300 - 3400 | FT-IR |

| Aromatic C-H | Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H | Stretch | 2850 - 3000 | FT-IR, Raman |

| Aromatic C=C | Stretch | 1450 - 1600 | FT-IR, Raman |

| C-N | Stretch | 1250 - 1350 | FT-IR |

| C-Cl | Stretch | 1000 - 1100 | FT-IR |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information from the fragmentation pattern of a compound. libretexts.org For this compound (C₁₄H₁₂ClN), the exact molecular weight can be calculated.

The mass spectrum would show a molecular ion peak (M⁺˙). Due to the presence of chlorine, this peak would be accompanied by a characteristic M+2 peak with an intensity approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion is predictable based on the structure. libretexts.org Alpha-cleavage adjacent to the amine is a common pathway for amines, which could lead to the loss of the phenyl group or cleavage of the C2-C3 bond. libretexts.orgmiamioh.edu Loss of a chlorine radical (Cl˙) to give an [M-35]⁺ fragment is also a likely pathway. Further fragmentation could involve the breaking of the indoline ring system. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition of the parent ion and its fragments with high accuracy. rsc.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Possible Fragment Identity | Notes |

| 229 | [C₁₄H₁₂ClN]⁺˙ | Molecular Ion (M⁺˙) |

| 231 | [C₁₄H₁₂³⁷ClN]⁺˙ | M+2 Isotope Peak |

| 228 | [C₁₄H₁₁ClN]⁺ | Loss of H˙ |

| 194 | [C₁₄H₁₂N]⁺ | Loss of Cl˙ |

| 152 | [C₈H₇ClN]⁺ | Loss of Phenyl radical (C₆H₅˙) |

X-ray Crystallography for Definitive Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a compound in the solid state. Although no published crystal structure for this compound was found in the searched databases, this technique would yield precise data on bond lengths, bond angles, and torsional angles. ugr.es

If suitable crystals were grown, the analysis would reveal the three-dimensional arrangement of the atoms, confirming the relative stereochemistry and the conformation of the five-membered indoline ring, which is typically puckered in an envelope or twist conformation. It would also detail the planarity of the aromatic systems and the dihedral angle between the phenyl substituent and the indoline core. iucr.org Furthermore, the analysis would elucidate intermolecular interactions, such as hydrogen bonding involving the N-H group and potential π-π stacking interactions between the aromatic rings, which govern the crystal packing. iucr.org

Chromatographic Techniques for Purity Assessment and Isolation (HPLC, TLC)

Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring reaction progress and assessing purity. For this compound, a silica (B1680970) gel plate (silica gel 60 F₂₅₄) would serve as the stationary phase. A mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) would be employed. The optimal ratio would be determined empirically to achieve a retention factor (Rf) of approximately 0.3-0.5. Visualization of the spot could be achieved under UV light (254 nm), where the aromatic compound would quench the fluorescence of the indicator on the plate. epfl.ch

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for quantitative purity analysis. A reverse-phase HPLC method would be most suitable. mdpi.com This would typically involve a C18 (octadecylsilyl) column as the stationary phase. The mobile phase would likely be a gradient or isocratic mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.com Detection would be performed using a UV detector, likely set at a wavelength where the aromatic system has strong absorbance (e.g., ~254 nm). mdpi.com The retention time of the main peak would be characteristic of the compound under the specific conditions, and the peak area would be proportional to its concentration, allowing for purity determination. nih.gov

Computational Chemistry and Theoretical Characterization of 4 Chloro 2 Phenylindoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 4-Chloro-2-phenylindoline. lookchem.comresearchgate.net DFT calculations offer a balance between accuracy and computational cost, making them suitable for a wide range of chemical systems.

Geometric Optimization and Electronic Structure Analysis

For instance, in a study of related 2-phenylindole (B188600) derivatives, DFT calculations revealed distorted conformations, highlighting the non-planar nature of the indole (B1671886) and phenyl rings. rsc.org The dihedral angle between the isatin (B1672199) moiety and the phenyl ring in a similar compound, 6-Chloro-1-phenylindoline-2,3-dione, was determined to be 51.8 (1)°. iucr.org This type of structural information is critical for understanding how the molecule might interact with biological targets.

Electronic structure analysis, also performed using DFT, provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies, electron density, and electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for predicting the reactivity of a molecule. wikipedia.orgimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons in a chemical reaction.

The energy gap between the HOMO and LUMO is a particularly important parameter. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net In the context of this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. For example, in a related furosemide (B1674285) molecule, the HOMO was found to be located over the chlorosulfamoyl benzoic acid ring, indicating the region most susceptible to electrophilic attack. researchgate.net The interaction between the HOMO of one molecule and the LUMO of another is a central principle in explaining various chemical reactions, including cycloadditions. wikipedia.orgresearchgate.net

Table 1: Frontier Molecular Orbital Energies

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are also invaluable for predicting various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a compound. lehigh.edunih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.govschrodinger.com These predictions are crucial for assigning the signals in experimental NMR spectra to specific atoms within the molecule.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. scispace.comsfu.ca By comparing the calculated and experimental IR spectra, researchers can identify the functional groups present in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to absorption in the Ultraviolet-Visible (UV-Vis) spectrum. nih.gov This allows for the theoretical determination of the wavelength of maximum absorption (λmax), providing insights into the electronic structure and conjugation within the molecule.

Molecular Dynamics Simulations for Conformational Studies and Molecular Interactions

Molecular Dynamics (MD) simulations provide a powerful method for studying the dynamic behavior of molecules over time. nih.gov These simulations can reveal how this compound and its analogs change their conformation and interact with their environment, such as a solvent or a biological receptor. frontiersin.orgymerdigital.com

In the study of 2-phenyl-1H-indole derivatives as potential breast cancer inhibitors, MD simulations were used to confirm the stability of the ligand-receptor complexes predicted by molecular docking. biointerfaceresearch.com For other complex molecules, MD simulations have been used to analyze parameters like the root mean square deviation (RMSD) and the radius of gyration (Rg) to assess the stability of a molecule's conformation in a specific environment. frontiersin.orgnih.gov Such simulations are crucial for understanding the flexibility of the indoline (B122111) scaffold and how it might adapt its shape to bind to a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches in Indoline Research

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com In the context of indoline research, QSAR studies are used to predict the biological activity of new derivatives and to guide the design of more potent compounds. biointerfaceresearch.comnih.gov

QSAR models are built by calculating a set of molecular descriptors for each compound in a training set. These descriptors can encode various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods, like partial least squares (PLS) regression, are then used to build a model that correlates these descriptors with the observed biological activity. biointerfaceresearch.com For 2-phenylindole derivatives, QSAR models have been developed to predict their anticancer activity. nih.gov These models can help in identifying which structural features are most important for activity, such as the presence of chloro substituents. core.ac.uk

Table 2: Common Descriptors in QSAR Studies

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Theoretical Insights into Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to study the intricate details of chemical reactions involving indoline derivatives. By mapping out the potential energy surface of a reaction, researchers can identify the transition states—the high-energy structures that connect reactants and products. researchgate.net

DFT calculations are frequently used to elucidate reaction mechanisms. For example, in the rhodium-catalyzed C-H alkylation of protic indoles, DFT studies were conducted to explore the regioselectivity of the reaction. snnu.edu.cn These calculations can help to explain why a reaction proceeds through a particular pathway and can provide insights into the role of catalysts and reaction conditions. mdpi.com Understanding the transition state structures and the energy barriers associated with different reaction pathways is crucial for optimizing reaction conditions and for designing new, more efficient synthetic routes to this compound and its derivatives. researchgate.netnih.gov

Structure Activity Relationship Sar Studies and Molecular Recognition Concepts in Indoline Derivatives

Methodologies for Investigating Structure-Activity Relationships in Indoline (B122111) Scaffolds

A variety of computational and experimental methodologies are employed to elucidate the SAR of indoline-based compounds. These techniques allow researchers to predict and interpret how structural modifications influence a molecule's interaction with its biological target.

Computational Approaches:

Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, helping to understand binding modes and the importance of specific interactions. nih.gov In the context of indolines, docking can reveal how substituents on the scaffold fit into the active site of an enzyme or receptor. mdpi.com

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic and structural properties of molecules. researchgate.net These calculations can determine parameters such as molecular electrostatic potential (MEP) and frontier molecular orbital (HOMO-LUMO) energies, which provide insight into molecular reactivity and interaction capabilities. rsc.orgmdpi.com For instance, DFT can elucidate the electronic effects of a substituent, like a chlorine atom, on the indoline ring. chemrxiv.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-receptor complex. This helps to assess the stability of binding interactions and conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the physicochemical properties of compounds with their biological activities to derive a mathematical relationship. This allows for the prediction of activity for newly designed molecules.

Experimental Techniques:

X-ray Crystallography: This technique provides a high-resolution, three-dimensional structure of a ligand bound to its target protein. It offers definitive proof of binding modes and specific molecular interactions, guiding further structure-based design. nih.govresearchgate.net

Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the chemical structure and stereochemistry of synthesized indoline derivatives. researchgate.net

Biological Assays: In vitro and in vivo assays are used to determine the biological activity of the compounds, providing the essential data for building SAR models. These include enzyme inhibition assays and cell-based functional assays. researchgate.net

Below is an interactive table summarizing the key methodologies used in SAR studies of indoline scaffolds.

Role of the Chloro Substituent at C4 in Molecular Interactions and Electronic Properties

The introduction of a chlorine atom, particularly on an aromatic ring, can significantly modulate a molecule's physicochemical and pharmacokinetic properties. rsc.orgnih.gov In the 4-Chloro-2-phenylindoline scaffold, the chloro substituent at the C4 position plays a critical role in defining its molecular interactions and electronic character.

Electronic Properties: The chlorine atom is an electron-withdrawing group due to its high electronegativity, which influences the electron density distribution of the indoline ring system. nih.gov Studies on substituted indoles show that electron-withdrawing groups can shift the molecule's absorption spectra, indicating an alteration of its electronic transition energies. nih.govresearchgate.net The 4-position of the indole (B1671886) ring has been identified as a particularly sensitive site where substituents can have a greater effect on the electronic properties of the chromophore. nih.gov This electronic modulation can affect the reactivity of the scaffold and its ability to participate in charge-based interactions within a biological target. Depending on the electronic environment of the binding site, the modified charge distribution can either enhance or diminish binding affinity. nih.gov

Molecular Interactions: The presence of a chlorine atom at C4 can introduce several new or enhanced non-covalent interactions that contribute to target binding.

Hydrophobic Interactions: Chlorine substitution increases the lipophilicity and hydrophobic character of the molecule. researchgate.net Many protein binding pockets have hydrophobic regions, and the chloro group can enhance binding affinity by favorably interacting with these non-polar residues. researchgate.net

Halogen Bonding: The chlorine atom has a region of positive electrostatic potential on its outermost surface (the σ-hole), allowing it to act as a halogen bond donor. It can form favorable interactions with nucleophilic atoms like oxygen or nitrogen in the backbone or side chains of amino acids.

The strategic placement of a chlorine atom is a common tactic in drug design to improve binding affinity and modulate pharmacokinetic properties like metabolic stability. rsc.orgresearchgate.net

Influence of the Phenyl Group at C2 on Binding Site Complementarity and Steric Hindrance

The phenyl group at the C2 position of the indoline core is a bulky, aromatic substituent that profoundly influences the molecule's shape, size, and interaction profile, which are key determinants of binding site complementarity.

Binding Site Complementarity: The primary contribution of the 2-phenyl group to binding is through non-covalent interactions that require a well-matched receptor pocket.

π-π Stacking: The aromatic nature of the phenyl ring allows it to engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding site. nih.govmdpi.com These interactions are crucial for the affinity and selectivity of many ligands. rsc.org Quantum chemical studies have shown that such stacking interactions can significantly stabilize a ligand-receptor complex. mdpi.com

Steric Hindrance: While the size of the 2-phenyl group can be advantageous for filling a large binding pocket, it can also introduce steric hindrance. nih.govmdpi.com If the binding site is narrow or has a constrained geometry, the phenyl group may clash with amino acid residues, preventing the indoline scaffold from achieving an optimal binding pose. This can lead to a significant reduction in biological activity. nih.gov Furthermore, the conformation of the 2-phenyl group relative to the indoline ring is critical. Rotational freedom around the C2-phenyl bond can be restricted within the binding site, and only specific conformations may be productive for binding. researchgate.net Therefore, the successful accommodation of the 2-phenyl group depends entirely on the topology of the target's binding site.

The following table summarizes the key interactions involving the substituents.

Stereoelectronic Effects of Indoline Chirality on Molecular Recognition

Chirality is a fundamental concept in molecular recognition, as biological systems are inherently chiral. The indoline core of this compound can be chiral, typically at the C2 position, leading to the existence of two enantiomers (R and S). These enantiomers, while having identical chemical formulas, have distinct three-dimensional arrangements that can lead to dramatically different interactions with a chiral biological target.

The phenomenon of enantioselective recognition is governed by noncovalent interactions. nih.gov For a chiral molecule to be recognized differently from its mirror image, there must be at least a three-point interaction with the chiral receptor site. The distinct spatial orientation of the chloro and phenyl substituents in the R and S enantiomers means that only one enantiomer may be able to establish the optimal set of interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking) required for high-affinity binding.

For example, in a series of chiral indoline derivatives designed as α1A-adrenoceptor antagonists, the (R)-enantiomers were found to be significantly more potent and selective than their (S)-counterparts. mdpi.com This demonstrates that the precise stereochemical presentation of the substituents is critical for fitting into the receptor's binding site and achieving the desired biological effect. The other enantiomer might bind with lower affinity, show no activity, or even interact with a different target, potentially causing off-target effects. omicsonline.org Consequently, the synthesis of single-enantiomer drugs is a major focus in modern drug discovery to maximize therapeutic efficacy and minimize potential side effects. omicsonline.orgacs.org

Rational Design Principles for Indoline-Based Scaffolds in Target Engagement

The insights gained from SAR studies on indoline derivatives provide a set of rational design principles for creating molecules with enhanced target engagement. The indoline nucleus is considered a versatile scaffold that can be strategically decorated with functional groups to tune its properties for a specific biological target. researchgate.net

Key principles for the rational design of indoline-based scaffolds include:

Structure-Guided Design: When the 3D structure of the target is known, computational tools like molecular docking can be used to design indoline derivatives that have improved complementarity to the binding site. nih.gov This involves positioning substituents to maximize favorable interactions, such as placing a phenyl group in an aromatic pocket or a chloro group in a hydrophobic region.

Privileged Scaffold Optimization: The indoline core serves as a starting point. SAR data guides the modification of substituent patterns (e.g., position, electronics, and sterics) to optimize potency and selectivity. For instance, understanding that the C4 position is sensitive to electronic modulation can guide the choice of substituents to enhance specific interactions. nih.gov

Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar physicochemical properties to improve potency or pharmacokinetic profiles. The use of a chlorine atom is a classic example, where it can act as a bioisostere for other groups while enhancing properties like metabolic stability. rsc.orgresearchgate.net

Stereochemical Control: As chirality is critical for molecular recognition, rational design must consider the stereochemistry of the indoline scaffold. Enantioselective synthesis is often employed to produce the more active enantiomer, thereby improving the therapeutic profile of the drug candidate. mdpi.comacs.org

Multi-Target Ligand Design: The versatility of the indoline scaffold allows for its use in designing ligands that can interact with multiple targets simultaneously, which can be a valuable strategy for treating complex diseases.

By applying these principles, medicinal chemists can systematically modify the this compound structure to develop new compounds with superior efficacy, selectivity, and drug-like properties.

Applications of 4 Chloro 2 Phenylindoline in Advanced Organic Synthesis

4-Chloro-2-phenylindoline as a Versatile Synthetic Building Block and Intermediate

Synthetic building blocks are chemical compounds that can be readily incorporated into larger, more complex molecules. This compound serves as a robust foundational structure for the synthesis of a wide array of derivatives through functionalization at several key positions. The inherent reactivity of the indoline (B122111) core, modulated by its substituents, allows for its use as a versatile intermediate in multi-step synthetic sequences.

The 2-phenylindole (B188600) scaffold, a close structural relative, undergoes various transformations that highlight the potential of this compound. For instance, the nitrogen atom of the indoline ring can be readily functionalized. Reactions such as N-alkylation or N-acylation can introduce a variety of substituents, which is a common strategy for modifying the biological activity of indole-based compounds nih.gov. The reduction of the parent 2-phenylindole using reagents like sodium cyanoborohydride in acetic acid yields the 2-phenylindoline core, demonstrating the accessibility of this scaffold nih.gov.

Furthermore, the C3 position of the indoline ring is amenable to derivatization. In related 2-phenylindole systems, this position can be functionalized to introduce groups like oximes or nitriles, expanding the chemical diversity of the resulting products nih.gov. Copper-catalyzed reactions have also been employed to achieve C-S coupling at the C3 position of 2-phenylindole acs.org. These established reactions on the core scaffold suggest that this compound can be similarly derivatized, with the C4-chloro and C2-phenyl groups providing steric and electronic influence on the reaction outcomes, as well as serving as handles for further cross-coupling reactions.

The transformation of related indoline derivatives into more complex heterocyclic systems, such as quinoxalines, further underscores their value as synthetic intermediates mdpi.com. The chloro and phenyl substituents on the this compound backbone are crucial for tuning the molecule's properties and providing vectors for library development.

Table 1: Potential Synthetic Transformations of the this compound Scaffold This table is based on established reactivity of the parent 2-phenylindole/indoline scaffold.

| Position of Reaction | Reaction Type | Reagents/Conditions | Potential Product Feature |

|---|---|---|---|

| N1 (Nitrogen) | N-Alkylation | Alkyl halides, Base | Introduction of alkyl, benzyl, or other functional groups. |

| N1 (Nitrogen) | N-Acylation | (Boc)₂O, Acid chlorides | Protection of the nitrogen or introduction of amide functionalities. |

| C3 (Methylene) | C-H Functionalization | Organometallic catalysts, Coupling partners | Introduction of aryl, alkyl, or heteroatom groups. |

| C4-C7 (Benzene Ring) | Cross-Coupling | Palladium or Copper catalysts, Boronic acids | Modification of the aromatic core via the chloro-substituent. |

Participation in Multicomponent Reactions for Chemical Diversity

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. researchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally complex molecules for drug discovery and materials science.

The indoline and indole (B1671886) scaffolds are known to participate in various MCRs. For example, 2-phenylindoles can react with paraformaldehyde and 1,3-disubstituted 5-pyrazolones in a three-component reaction to generate complex heterocyclic systems. researchgate.net Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, are particularly effective for producing peptide-like structures and have been adapted for use with indole-based starting materials. acs.orgrsc.orgresearchgate.netnih.gov The Joullié-Ugi reaction, a variation of the Ugi reaction, has been successfully applied to indolenines (isomers of indoles) to generate novel peptidomimetics with a spiroindoline backbone, demonstrating the utility of this core in creating conformationally constrained molecules. researchgate.net

While direct examples involving this compound in MCRs are not extensively documented, its structure is well-suited for such transformations. As an imine equivalent or a nucleophile, it could be incorporated into known MCRs. The presence of the C4-chloro and C2-phenyl groups offers significant advantages for diversity-oriented synthesis. These groups can be varied in precursor molecules or functionalized post-MCR to create a large library of related compounds from a single, efficient reaction, accelerating the discovery of new chemical entities with desired properties.

Table 2: Representative Multicomponent Reaction Involving a 2-Phenylindole Scaffold This table illustrates a known MCR type where the this compound scaffold could potentially be applied.

| Reaction Name | Components | Product Type | Potential Role of this compound |

|---|---|---|---|

| Pictet-Spengler type | 2-Phenylindole, Paraformaldehyde, 5-Pyrazolone | Complex pyrazole-indole adduct | Serves as the indole component, contributing its core structure to the final product. researchgate.net |

| Joullié-Ugi Reaction | Indolenine (related scaffold), Carboxylic Acid, Isocyanide | Spiroindoline-based peptidomimetic | Could be used as the imine component after oxidation to the corresponding indolenine. researchgate.net |

Role in Catalytic Systems and Ligand Design

Asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the production of single-enantiomer compounds, which is critical in the pharmaceutical industry. epfl.ch The efficacy of an asymmetric catalyst often relies on the design of its chiral ligand, which coordinates to a metal center and creates a chiral environment to control the stereochemical outcome of a reaction. nih.govmdpi.com

Indoline-containing molecules are attractive scaffolds for chiral ligands due to their rigid bicyclic structure, which can reduce conformational flexibility and enhance enantioselectivity. The design of effective ligands often involves incorporating coordinating atoms (like phosphorus or nitrogen) and sterically demanding groups that can influence the substrate's approach to the catalytic center. nih.gov Ligand classes such as phosphinooxazolines (PHOX), N,N'-dioxides, and N-heterocyclic carbenes (NHCs) are widely used in asymmetric catalysis. nih.govrsc.org

This compound possesses key features that make it a promising precursor for chiral ligand synthesis. The C2-phenyl group can be functionalized with donor groups (e.g., phosphines, oxazolines, or amines) to create bidentate or tridentate ligands that can chelate to a metal. The inherent chirality at the C2 position of the indoline ring can be used to induce asymmetry in catalytic transformations. The C4-chloro substituent can be used to either electronically tune the ligand's properties or as a handle for further synthetic modifications. By strategically modifying the this compound scaffold, novel ligands could be developed for a range of asymmetric reactions, such as hydrogenations, C-H functionalizations, or cycloadditions. mdpi.commdpi.com

Table 3: Principles of Ligand Design Applied to the this compound Scaffold This table outlines conceptual approaches to designing chiral ligands based on the target molecule.

| Ligand Design Principle | Application to this compound | Potential Metal Coordination |

|---|---|---|

| Introduction of Donor Atoms | Functionalize the C2-phenyl ring with phosphine or oxazoline groups. | P,N-coordination to metals like Palladium, Rhodium, Iridium. |

| Steric Hindrance | Utilize the C2-phenyl group to create a chiral pocket around the metal center. | Controls substrate approach and enhances enantioselectivity. |

| Electronic Tuning | The C4-chloro group acts as an electron-withdrawing group, modifying the electronic properties of the ligand. | Influences the reactivity and stability of the metal catalyst. |

| Rigid Backbone | The inherent rigidity of the indoline ring reduces conformational freedom. | Leads to more defined transition states and potentially higher enantioselectivity. |

Development of Molecular Probes and Chemical Tools for Research

Molecular probes are small molecules designed to detect and visualize specific analytes (ions, reactive oxygen species, biomolecules) within complex environments like living cells. nih.gov Fluorescent probes are particularly valuable as they can provide real-time spatial and temporal information about biological processes with high sensitivity. nih.gov

The indole scaffold is an excellent platform for the development of fluorescent probes due to its inherent photophysical properties, biocompatibility, and good water solubility. mdpi.com Indole derivatives have been successfully engineered into probes for a variety of targets. The design of these probes often involves coupling the indole fluorophore to a specific reactive or binding unit. The interaction of the probe with its target analyte triggers a change in the indole's electronic structure, leading to a detectable change in fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity. mdpi.comnih.gov

For example, indole-based probes have been designed to detect:

Cyanide (CN⁻): A probe was developed where the nucleophilic attack of cyanide on an indolium salt structure caused fluorescence quenching. mdpi.com

Zinc ions (Zn²⁺): An indole-hydrazone conjugate was shown to exhibit a strong fluorescence turn-on response upon chelation with Zn²⁺. mdpi.com

Hydrogen Peroxide (H₂O₂): A near-infrared probe was created where the reaction with H₂O₂ cleaved a boronate ester group, uncaging the fluorescent indole core. nih.gov

This compound represents a versatile starting point for creating novel molecular probes. Its core structure can serve as the fluorophore, while the C2-phenyl and C4-chloro positions provide convenient handles for synthetic modification. These sites can be used to attach analyte-recognition moieties or to tune the probe's spectroscopic properties (e.g., absorption and emission wavelengths), solubility, and cell permeability, enabling the development of tailored chemical tools for biological research.

Table 4: Examples of Indole-Based Fluorescent Probes and Detection Mechanisms This table showcases the versatility of the indole scaffold in probe design, a principle applicable to derivatives of this compound.

| Target Analyte | Probe Design Principle | Mechanism of Action | Reference |

|---|---|---|---|

| Cyanide (CN⁻) | Indolium salt conjugated to an acetyl benzothiophene. | Nucleophilic addition of CN⁻ to the C=N bond, causing fluorescence quenching. | mdpi.com |

| Zinc (Zn²⁺) | Condensation product of an indole acetohydrazide and salicylaldehyde. | Chelation-enhanced fluorescence (CHEF) upon binding of Zn²⁺. | mdpi.com |

| Hydrogen Peroxide (H₂O₂) | Indole scaffold linked to a boronate ester group. | H₂O₂-mediated cleavage of the boronate ester, releasing the fluorescent indole. | nih.gov |

| pH | Styrylcyanine-based indole derivatives. | Protonation/deprotonation of nitrogen atoms, leading to colorimetric and fluorescence changes. | nih.gov |

Future Perspectives and Unresolved Research Challenges

Exploration of Undiscovered Synthetic Pathways for Substituted Indolines

The development of novel and efficient synthetic routes to access structurally diverse indoline (B122111) derivatives remains a cornerstone of modern organic chemistry. While classical methods have been well-established, the pursuit of undiscovered pathways is driven by the need for greater efficiency, sustainability, and access to novel chemical space.

Future explorations are likely to focus on several key areas:

Novel Catalytic Systems: The discovery of new catalytic systems is paramount. This includes the development of catalysts based on earth-abundant metals and the design of novel ligands to control selectivity. For instance, cobalt-catalyzed methods have emerged for indoline synthesis through hydrogen atom transfer to cobalt(III)-carbene radicals, offering a departure from traditional C-N bond formation strategies. nih.govresearchgate.net Research into new catalytic systems based on various metals like ruthenium, copper, and palladium continues to yield innovative approaches for indole (B1671886) and indoline synthesis. researchgate.netmdpi.com

Domino and Tandem Reactions: One-pot reactions that form multiple bonds in a single operation, known as domino or tandem reactions, are highly sought after for their atom and step economy. Future research will likely see the development of more sophisticated domino sequences for the construction of complex indoline scaffolds from simple precursors. researchgate.net

C-H Activation and Functionalization: The direct functionalization of C-H bonds represents a powerful and efficient strategy for molecular synthesis. Applying these methods to the indoline core could provide direct access to a wide array of derivatives without the need for pre-functionalized starting materials. Palladium-catalyzed intramolecular C-H amination is one such approach that has been successfully employed. organic-chemistry.org

Photocatalysis and Electrosynthesis: Green chemistry principles are increasingly influencing synthetic design. Light- and electricity-driven reactions offer sustainable alternatives to traditional methods. Photocatalyzed decarboxylative radical arylation has been shown to be an effective, metal-free method for preparing substituted indolines. nih.govacs.org Similarly, metal-free electrochemical intramolecular C(sp²)-H amination provides a switchable synthesis of indoline and indole derivatives. organic-chemistry.org

Solid-Phase Synthesis: To facilitate the rapid generation of libraries of indoline derivatives for biological screening, the advancement of solid-phase synthesis methodologies is crucial. nih.gov This approach allows for easier purification and automation.

A summary of emerging synthetic strategies is presented in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Novel Catalysis | Utilizes new metal catalysts (e.g., Cobalt) and ligands. nih.govresearchgate.net | Access to new reaction pathways, improved selectivity, use of earth-abundant metals. |

| Domino Reactions | Multi-bond forming sequences in a single pot. researchgate.net | Increased efficiency, reduced waste, rapid construction of complexity. |

| C-H Activation | Direct functionalization of C-H bonds. organic-chemistry.org | High atom economy, circumvents pre-functionalization steps. |

| Photocatalysis | Use of light to drive chemical reactions. nih.govacs.org | Green and sustainable, mild reaction conditions. |

| Electrosynthesis | Use of electricity to drive reactions. organic-chemistry.org | Avoids stoichiometric chemical oxidants/reductants. |

| Solid-Phase Synthesis | Synthesis on a polymer support. nih.gov | Facilitates library synthesis and purification. |

Integration of Artificial Intelligence and Machine Learning in Indoline Chemistry Research

The synergy between computational power and chemical research is set to revolutionize the field of indoline chemistry. Artificial intelligence (AI) and machine learning (ML) are no longer theoretical concepts but practical tools that can accelerate discovery and deepen understanding. aimlic.com

Key areas for integration include:

Predictive Chemistry and Synthesis Planning: AI algorithms can be trained on vast datasets of known reactions to predict the outcomes of new transformations and to propose novel synthetic routes. nih.govacs.org These tools can help chemists design more efficient pathways to target molecules like 4-Chloro-2-phenylindoline and its derivatives. Machine learning models are being developed to predict suitable reaction conditions, including catalysts, solvents, and temperature. chemintelligence.com

Reaction Optimization: ML models can analyze complex datasets from high-throughput experimentation to identify optimal reaction conditions, leading to improved yields and reduced reaction times.

In Silico Property Prediction: Computational tools can predict the physicochemical and biological properties (e.g., ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) of virtual indoline derivatives. indexcopernicus.com This allows for the prioritization of compounds for synthesis, saving significant time and resources.

De Novo Drug Design: AI can generate novel molecular structures with desired properties. By defining specific parameters, researchers can use these algorithms to design new indoline-based compounds with potentially enhanced biological activity.

While the potential is immense, challenges remain. The accuracy of AI predictions is heavily dependent on the quality and quantity of the training data. researchgate.net Furthermore, the ability of models to generalize to truly novel chemistry, outside the domain of their training data, is an active area of research. arxiv.org

Deepening Mechanistic Understanding of Complex Indoline Reactions

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. For complex transformations leading to substituted indolines, a combination of experimental and computational techniques is crucial for elucidating the intricate steps involved.

Unresolved challenges and future research directions include:

Elucidation of Transient Intermediates: Many reactions proceed through short-lived, high-energy intermediates that are difficult to detect experimentally. Advanced spectroscopic techniques, coupled with computational modeling, are needed to characterize these species and understand their role in the reaction pathway. For example, the involvement of alkylideneindolenine intermediates has been proposed in the synthesis of 3-substituted indoles. rsc.org

Understanding Catalyst Resting States and Activation: In catalytic cycles, identifying the catalyst's resting state and the mechanism of its activation is key to improving its efficiency. For instance, in the kinetic resolution of indolines, the resting state of the catalyst was observed to be the free catalyst, which has implications for the reaction mechanism. nih.gov

Computational Modeling of Reaction Pathways: Quantum chemical calculations can map out the potential energy surfaces of reactions, providing insights into transition states and reaction barriers. nih.gov This can help explain observed selectivities and guide the design of more efficient catalysts and reaction conditions. Computational studies have been used to investigate the atmospheric oxidation mechanism of indole, providing detailed mechanistic insights. copernicus.orgcopernicus.org

Investigating Mechanistic Duality: Some reactions may proceed through multiple competing pathways simultaneously. Understanding this "mechanistic duality" is essential for controlling the reaction outcome. Such duality has been observed in the indolyl 1,3-heteroatom transposition (IHT) reaction, where the dominant pathway can be influenced by the electronic properties of the substrate. nih.govresearchgate.net

Expanding the Applicability of Substituted Indolines in Chemical Science Beyond Current Paradigms

While the biological activity of indoline derivatives in medicinal chemistry is well-documented, their potential applications in other areas of chemical science are ripe for exploration. researchgate.netnih.gov The unique electronic and structural properties of the indoline scaffold can be leveraged for novel functions.

Future perspectives include:

Materials Science: Substituted indolines can be incorporated into organic materials for electronic and photonic applications. For example, they have been investigated as organic dyes for dye-sensitized solar cells. caribjscitech.com Spiropyran derivatives containing an indoline moiety are known for their photochromic properties, making them suitable for applications in molecular switches and sensors. mdpi.com

Catalysis: Chiral indoline derivatives can serve as ligands for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid indoline backbone can impart a well-defined chiral environment around a metal center.

Chemical Biology: Indoline-based fluorescent probes can be designed to visualize biological processes in real-time. Their structural features can be tuned to achieve specific localization within cells or to respond to changes in the cellular environment.

Agrochemicals: The diverse biological activities of indolines suggest their potential use in the development of new pesticides and herbicides. nih.gov

The continued exploration of the fundamental chemistry of substituted indolines, exemplified by compounds like this compound, will undoubtedly unlock new synthetic capabilities and expand their utility across the scientific landscape. The convergence of innovative synthesis, computational intelligence, and mechanistic investigation will pave the way for the next generation of indoline-based molecules and their applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.